(H-Cys-Phe-OH)2

Descripción general

Descripción

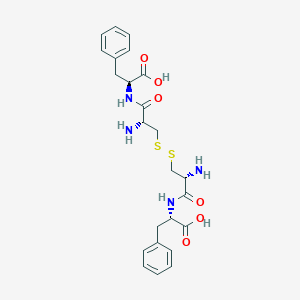

The compound (H-Cys-Phe-OH)2, also known as L-cystinyl-bis-phenylalanine, is a polypeptide that can be identified through peptide screening. This compound is characterized by the presence of a disulfide bond between two cysteine residues and phenylalanine residues. It has a molecular formula of C24H30N4O6S2 and a molecular weight of 534.65 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-Phe-OH)2 typically involves the formation of a disulfide bond between two cysteine residues. This can be achieved through the oxidation of cysteine residues in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out under mild conditions to prevent the degradation of the peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. This method allows for the efficient production of peptides with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

(H-Cys-Phe-OH)2 undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be reduced to form two free thiol groups.

Reduction: The disulfide bond can be oxidized to form a more stable disulfide linkage.

Substitution: The phenylalanine residues can undergo substitution reactions with various reagents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various electrophiles and nucleophiles

Major Products Formed

Oxidation: Formation of free thiol groups.

Reduction: Formation of a stable disulfide linkage.

Substitution: Formation of substituted phenylalanine derivatives

Aplicaciones Científicas De Investigación

Structural Overview

(H-Cys-Phe-OH)₂ consists of two cysteine (Cys) residues linked by a disulfide bond, with the molecular formula C₁₄H₁₈N₂O₄S₂ and a molecular weight of approximately 350.44 g/mol. The presence of phenylalanine (Phe) contributes to its distinct chemical properties, allowing for unique interactions with other molecules.

Chemistry

In chemistry, (H-Cys-Phe-OH)₂ serves as a model compound for studying:

- Peptide Interactions: It is utilized to understand how peptides interact through disulfide bond formation.

- Chemical Reactions: The compound undergoes various reactions, including oxidation and reduction, which are fundamental in peptide chemistry.

Biology

In biological research, (H-Cys-Phe-OH)₂ is employed for:

- Protein Interaction Studies: It aids in elucidating mechanisms of protein-protein interactions.

- Functional Analysis: The compound is used to investigate the functional roles of peptides in cellular processes.

Medicine

The medicinal applications of (H-Cys-Phe-OH)₂ are particularly promising:

- Therapeutic Potential: It is being investigated for its role as an opioid receptor agonist, which may lead to new analgesic agents.

- Neuroprotective Effects: Research indicates potential benefits in neurodegenerative conditions due to its antioxidant properties.

Industry

In industrial applications, (H-Cys-Phe-OH)₂ finds utility in:

- Peptide-Based Materials: It is used in the development of materials with specific biochemical properties.

- Biotechnological Applications: Its unique properties make it valuable for creating innovative biotechnological solutions.

In Vitro Studies

In vitro studies have demonstrated that (H-Cys-Phe-OH)₂ binds effectively to μ and δ opioid receptors with subnanomolar affinity, indicating strong agonistic properties. Key findings include:

| Study Type | Method | Findings |

|---|---|---|

| Binding Assay | High affinity for μ and δ receptors | Significant binding activity observed |

| Contractility Assay | Induced vasoconstriction in rat aortic rings | Demonstrated vascular activity |

In Vivo Studies

In vivo studies further validate its analgesic effects:

- Administration in mice resulted in significant pain reduction in acute pain models.

- Another study highlighted its role in reducing inflammation markers in chronic pain models.

Therapeutic Applications

Given its biological profile, (H-Cys-Phe-OH)₂ holds promise for various therapeutic applications:

- Pain Management: As an opioid receptor agonist, it could serve as a novel analgesic agent.

- Cardiovascular Health: Its vasoconstrictive properties may be explored for managing blood pressure disorders.

- Neuroprotection: Investigating its role in neurodegenerative diseases could lead to new treatment strategies.

Mecanismo De Acción

The mechanism of action of (H-Cys-Phe-OH)2 involves its ability to form disulfide bonds, which play a crucial role in stabilizing the three-dimensional structure of proteins. The disulfide bond formation is essential for protein folding and stability. The compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and side chains .

Comparación Con Compuestos Similares

Similar Compounds

(H-Cys-Ala-OH)2: Similar structure but with alanine residues instead of phenylalanine.

(H-Cys-Tyr-OH)2: Contains tyrosine residues instead of phenylalanine.

(H-Cys-Gly-OH)2: Glycine residues replace phenylalanine

Uniqueness

(H-Cys-Phe-OH)2 is unique due to the presence of phenylalanine residues, which contribute to its distinct chemical and biological properties. The aromatic side chain of phenylalanine allows for unique interactions with other molecules, making it valuable in various research applications .

Actividad Biológica

The compound (H-Cys-Phe-OH)₂, a disulfide-bonded peptide, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

1. Structural Overview

(H-Cys-Phe-OH)₂ is a cyclic peptide that features two cysteine (Cys) residues linked by a disulfide bond, contributing to its stability and biological activity. The molecular formula is C₁₄H₁₈N₂O₄S₂, with a molecular weight of approximately 350.44 g/mol. Its structure can be represented as follows:

2. Synthesis Methods

The synthesis of (H-Cys-Phe-OH)₂ typically involves solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of amino acids and the formation of disulfide bonds under controlled conditions. The process often includes:

- Step 1: Coupling of protected amino acids.

- Step 2: Formation of disulfide bonds through oxidation.

- Step 3: Cleavage from the resin and deprotection to yield the final product.

Research indicates that (H-Cys-Phe-OH)₂ exhibits significant biological activity through its interaction with various receptors. It has been shown to act as an agonist at opioid receptors, particularly the μ-opioid receptor, which is involved in pain modulation and analgesia .

3.2 Pharmacological Effects

The pharmacological effects of (H-Cys-Phe-OH)₂ include:

- Analgesic Properties: Demonstrated efficacy in pain relief models.

- Vasoconstriction: Similar to urotensin II analogs, it may influence vascular tone through G protein-coupled receptors .

- Neuroprotective Effects: Potentially beneficial in neurodegenerative conditions due to its antioxidant properties .

4.1 In Vitro Studies

In vitro studies have demonstrated that (H-Cys-Phe-OH)₂ binds effectively to μ and δ opioid receptors with subnanomolar affinity, indicating strong agonistic properties .

| Study | Method | Findings |

|---|---|---|

| Binding Assay | High affinity for μ and δ receptors | |

| Contractility Assay | Induced vasoconstriction in rat aortic rings |

4.2 In Vivo Studies

In vivo studies have further validated the analgesic effects of (H-Cys-Phe-OH)₂:

- A study involving mice showed that administration resulted in significant pain reduction in models of acute pain.

- Another investigation highlighted its potential role in reducing inflammation markers in chronic pain models.

5. Therapeutic Applications

Given its biological profile, (H-Cys-Phe-OH)₂ holds promise for various therapeutic applications:

- Pain Management: As an opioid receptor agonist, it could serve as a novel analgesic agent.

- Cardiovascular Health: Its vasoconstrictive properties may be explored for managing blood pressure disorders.

- Neuroprotection: Investigating its role in neurodegenerative diseases could lead to new treatment strategies.

6. Conclusion

The compound (H-Cys-Phe-OH)₂ demonstrates significant biological activity with potential applications in pain management and neuroprotection. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential.

Propiedades

IUPAC Name |

2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-phenylethyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUJPPNUQZDHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62130-80-7 | |

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-phenylethyl)amino)-3-oxopropyl)dithio)propanoyl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062130807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.